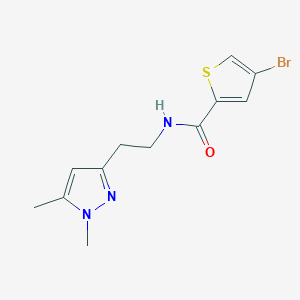![molecular formula C7H9BrF2 B2956560 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane CAS No. 2295490-15-0](/img/structure/B2956560.png)
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane is a halogenated bicyclic hydrocarbon with the molecular formula C7H9BrF2. This compound is characterized by its unique bicyclic structure, which includes a bromine atom and two fluorine atoms attached to the bicyclic framework. It is a relatively uncommon compound in organic chemistry, often used in specialized research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane typically involves halogenation reactions of bicyclic hydrocarbons. One common method is the halogenation of 7,7-difluorobicyclo[4.1.0]heptane using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective addition of bromine to the desired position on the bicyclic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). These reactions typically require acidic conditions and elevated temperatures.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can be achieved using nucleophiles such as hydroxide ions (OH-) or alkyl halides. These reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, such as ethers or esters.
Scientific Research Applications
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane has several scientific research applications across various fields:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Its unique bicyclic framework makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its halogenated structure allows for selective labeling and tracking of biological molecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The halogen atoms in the molecule can enhance its binding affinity and selectivity for biological targets. The exact molecular targets and pathways involved would depend on the specific context of the research or application.
Comparison with Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane
7,7-Difluorobicyclo[4.1.0]heptane
3-Chloro-7,7-difluorobicyclo[4.1.0]heptane
3,7,7-Trifluorobicyclo[4.1.0]heptane
Properties
IUPAC Name |
3-bromo-7,7-difluorobicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-4-1-2-5-6(3-4)7(5,9)10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQNCUODQYVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956482.png)
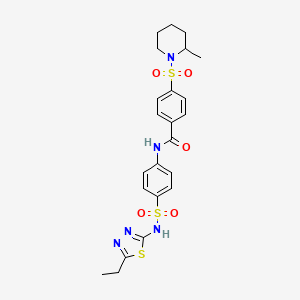
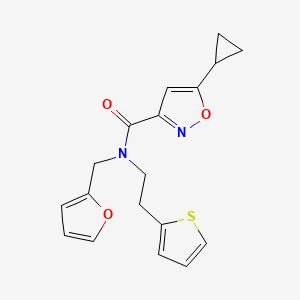
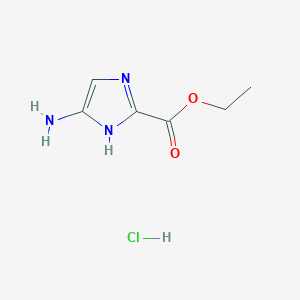
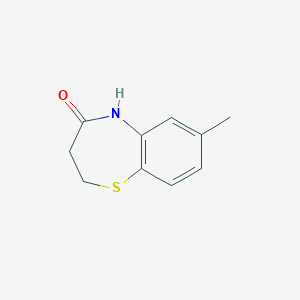
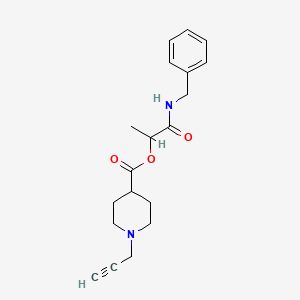

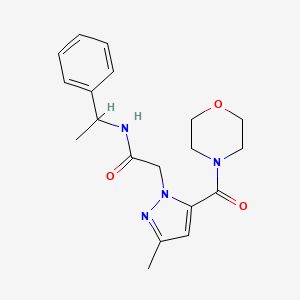

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)
amino}acetamide](/img/structure/B2956498.png)
